molecular formula C15H14F3NO B3171752 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946698-09-5

4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3171752
CAS No.: 946698-09-5
M. Wt: 281.27 g/mol
InChI Key: IIRDUVUUHRTCFO-UHFFFAOYSA-N
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Description

Contextualization of Trifluoromethylated Anilines in Modern Organic Chemistry and Medicinal Chemistry Scaffolds

Trifluoromethylated anilines are a class of compounds that have garnered significant attention in modern chemical research. The introduction of a trifluoromethyl (-CF₃) group into an aniline (B41778) scaffold can dramatically alter the molecule's properties. acs.org This is due to the high electronegativity and steric bulk of the trifluoromethyl group.

In medicinal chemistry, the -CF₃ group is a crucial tool for drug design. mdpi.com Its presence can enhance the metabolic stability of a drug candidate by blocking sites susceptible to metabolism. acs.orgmdpi.com Furthermore, the trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.comsolubilityofthings.com These properties often lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. mdpi.comsolubilityofthings.com As a result, trifluoromethyl anilines are important building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. acs.orgsolubilityofthings.com

The development of new synthetic methods to introduce trifluoromethyl groups into aromatic rings, particularly in a regioselective manner, remains an active area of research in organic chemistry. acs.org Strategies such as visible-light mediated ortho-trifluoromethylation are being explored to provide efficient access to these valuable compounds. acs.org

Significance of Phenoxy Aniline Derivatives in Chemical Biology and Advanced Materials Science

Phenoxy aniline derivatives are another important class of compounds with diverse applications. Their structure, featuring a phenoxy group linked to an aniline moiety, provides a versatile scaffold for further chemical modification.

In the realm of chemical biology, phenoxy aniline analogues have been utilized as tools to investigate the interactions of environmental toxicants, such as polybrominated diphenyl ethers (PBDEs), with metabolic enzymes like cytochromes P450. acs.orgnih.govacs.org These studies provide valuable insights into the biochemical basis of xenobiotic metabolism. acs.org The investigation of how these molecules bind to and are processed by enzymes is crucial for understanding toxicology and drug metabolism. nih.govacs.org

While direct applications in advanced materials science are less commonly documented in readily available literature, the structural motifs of phenoxy aniline derivatives are relevant. The aromatic nature and potential for substitution on both the phenoxy and aniline rings make them suitable as monomers or building blocks for polymers with specific thermal or electronic properties. For instance, related structures like 4-(Trifluoromethoxy)aniline have been used in the synthesis of side-group liquid-crystalline polymethacrylates. sigmaaldrich.com This suggests the potential for phenoxy aniline derivatives to be incorporated into advanced materials such as liquid crystals or specialized polymers.

Rationale for In-Depth Academic Investigation of 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline

The academic investigation of this compound is warranted by the convergence of the desirable properties associated with its constituent parts. This molecule uniquely combines the trifluoromethylaniline core with a substituted phenoxy group, creating a structure with potential for novel applications in both medicinal chemistry and materials science.

The rationale for its in-depth study can be summarized as follows:

Synergistic Properties: The compound allows researchers to study the synergistic or antagonistic effects of combining a potent electron-withdrawing trifluoromethyl group with a flexible, bulky ethylphenoxy ether linkage on the aniline scaffold.

Medicinal Chemistry Potential: The trifluoromethyl group imparts properties known to be beneficial for drug candidates, such as metabolic stability and enhanced lipophilicity. mdpi.comsolubilityofthings.com The phenoxy portion of the molecule can be fine-tuned to modulate receptor binding and other pharmacological parameters.

Probe for Biological Systems: As a complex phenoxy aniline, this molecule could serve as a sophisticated probe in chemical biology to explore enzyme active sites, similar to how simpler phenoxy anilines are used to study cytochrome P450 enzymes. acs.org

Advanced Materials Precursor: The defined substitution pattern and the presence of fluorine make it an interesting candidate as a building block for fluorinated polymers or liquid crystals, potentially exhibiting unique thermal, optical, or dielectric properties.

By systematically studying this compound, researchers can gain a deeper understanding of how these distinct chemical features interact and can be harnessed to design next-generation pharmaceuticals, agrochemicals, and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-2-10-5-3-4-6-14(10)20-11-7-8-13(19)12(9-11)15(16,17)18/h3-9H,2,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRDUVUUHRTCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline

A retrosynthetic analysis of this compound reveals two primary disconnection points, centering on the formation of the diaryl ether linkage and the construction of the substituted aniline (B41778) core. The most logical disconnections are at the C-O bond of the diaryl ether and the C-N bond of the aniline.

Disconnection 1: Diaryl Ether Bond (C-O)

This approach disconnects the molecule into 2-ethylphenol (B104991) and a 4-halo-2-(trifluoromethyl)aniline derivative. The subsequent synthesis would involve a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. The Ullmann condensation or Buchwald-Hartwig C-O coupling are standard methods for forming such diaryl ether linkages. wikipedia.orgmdpi.com For this strategy to be effective, an activated aryl halide, such as 4-fluoro- (B1141089) or 4-chloro-1-nitro-3-(trifluoromethyl)benzene, would be a suitable starting material. The nitro group serves as a strong electron-withdrawing group, activating the ring for nucleophilic attack by the 2-ethylphenoxide. Following the ether formation, the nitro group can be reduced to the target aniline.

Disconnection 2: Aniline Moiety (C-N)

Alternatively, the synthesis can be approached by forming the C-N bond late in the sequence. This would involve the amination of a pre-formed diaryl ether. For instance, a diaryl ether such as 1-(2-ethylphenoxy)-4-halo-2-(trifluoromethyl)benzene could be subjected to a Buchwald-Hartwig amination or an Ullmann-type amination to introduce the amino group. wikipedia.orgresearchgate.net This route offers flexibility in the choice of aminating agent.

A schematic representation of these retrosynthetic pathways is provided below:

Retrosynthetic analysis of this compoundImage depicting the two main retrosynthetic disconnections for this compound.

Established and Emerging Synthetic Routes to Trifluoromethylated Aniline Derivatives

The synthesis of trifluoromethylated anilines is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. nih.gov A variety of classical and modern synthetic methodologies have been developed to access these valuable intermediates.

Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the cornerstone methodologies for the synthesis of aryl amines from aryl halides. wikipedia.orgwikipedia.org The Buchwald-Hartwig amination, in particular, has seen significant advancements through the development of sophisticated phosphine (B1218219) ligands that allow for the coupling of a wide range of aryl halides (chlorides, bromides, iodides, and triflates) with various amines under relatively mild conditions. wikipedia.orgacs.orgacsgcipr.org The choice of ligand, base, and solvent is crucial for achieving high yields, especially with electron-deficient aryl halides like those bearing a trifluoromethyl group. acs.orgacs.org

The Ullmann condensation, while historically requiring harsh reaction conditions (high temperatures and stoichiometric copper), has been improved with the use of ligands such as diamines and phenanthrolines, enabling the reaction to proceed at lower temperatures. wikipedia.orgorganic-chemistry.orggoogle.com

Table 1: Comparison of Buchwald-Hartwig and Ullmann Amination for Aryl Halides

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium complexesCopper (I) or (II) salts
Ligands Phosphine-based (e.g., XPhos, RuPhos)Diamines, Phenanthrolines
Reaction Conditions Generally milder (often < 120 °C)Traditionally harsh (>200 °C), modern methods are milder
Substrate Scope Very broad (Ar-Cl, Br, I, OTf)Prefers Ar-I, Ar-Br; Ar-Cl is less reactive
Functional Group Tolerance Generally highCan be lower due to higher temperatures

The formation of imines from trifluoromethyl ketones and primary amines serves as a versatile route to trifluoromethylated anilines upon subsequent reduction or rearrangement. The condensation reaction to form these imines is often catalyzed by acids. reddit.commasterorganicchemistry.comyoutube.com The use of microwave irradiation in conjunction with solid acid or superacid catalysts, such as K-10 montmorillonite (B579905) or Nafion-H, has emerged as an environmentally benign and efficient method. nih.govnih.govgeorgiasouthern.edu This approach offers several advantages, including significantly reduced reaction times, higher yields, and simplified work-up procedures compared to traditional methods. nih.govnih.govgeorgiasouthern.edu The solvent-free conditions often employed in microwave-assisted synthesis further enhance the green credentials of this methodology. researchgate.net

Table 2: Catalysts and Conditions for Trifluoromethyl-Imine Synthesis

CatalystConditionsKey Advantages
K-10 MontmorilloniteMicrowave irradiation, solvent-freeModerate acidity, high surface area, environmentally friendly. nih.gov
Nafion-H (Superacid)Microwave irradiation or sealed tube at high temperatureVery strong acidity, suitable for deactivated substrates. nih.gov

The introduction of the trifluoromethoxy (OCF3) group ortho to an amino group in anilines presents a synthetic challenge. nih.gov A powerful strategy involves the use of hypervalent iodine reagents, particularly Togni reagents. enamine.netwikipedia.org One effective two-step protocol involves the O-trifluoromethylation of N-aryl-N-hydroxylamines with a Togni reagent, followed by a thermally induced intramolecular rearrangement. mdpi.com This rearrangement selectively delivers the OCF3 group to the ortho position of the aniline. mdpi.com This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.govresearchgate.net

Recent advancements have also demonstrated the direct O-trifluoromethylation of phenols, which can subsequently be converted to anilines. mdpi.com

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. A recent development in this area is the mechanochemical conversion of aromatic amines to aryl trifluoromethyl ethers. acs.org This one-pot procedure involves the in-situ formation of a pyridinium (B92312) salt from the aniline, which then undergoes nucleophilic substitution with a trifluoromethoxide source. acs.org This method is highly efficient and tolerates a range of functional groups, providing a novel route to trifluoromethoxylated compounds that could be precursors to trifluoromethylated anilines. acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of highly substituted anilines. rsc.orgrsc.orgresearchgate.net For instance, a three-component reaction of an aldehyde, cyclohex-2-enone, and a primary amine can afford N-substituted anilines. acs.orgbeilstein-journals.org These reactions often proceed through a cascade of imine formation, Michael addition, and subsequent condensation and aromatization steps. The diversity of commercially available starting materials allows for the rapid generation of libraries of substituted anilines. rsc.org

Specific Synthetic Considerations for Introducing the 2-Ethylphenoxy Moiety

The introduction of the 2-ethylphenoxy group onto the 2-(trifluoromethyl)aniline (B126271) backbone is a critical step in the synthesis of the target molecule. This transformation can be achieved through several methods, with etherification and cross-coupling reactions being the most prominent.

Classical etherification methods, such as the Ullmann condensation, have long been employed for the synthesis of diaryl ethers. acs.orgwikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a suitably substituted 2-(trifluoromethyl)aniline derivative with 2-ethylphenol.

The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures (frequently above 210 °C) and the use of high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org Stoichiometric amounts of copper are also often necessary. wikipedia.org However, modern advancements have led to the development of milder conditions using soluble copper catalysts supported by ligands such as diamines and acetylacetonates. wikipedia.org

A key consideration in this approach is regioselectivity. The starting materials would likely be 4-halo-2-(trifluoromethyl)aniline and 2-ethylphenol. The reaction is designed to form the ether linkage at the 4-position of the aniline ring. The directing effects of the trifluoromethyl and amino groups on the aniline ring, as well as the steric hindrance from the ethyl group on the phenol, play a crucial role in achieving the desired regioselectivity. The electron-withdrawing nature of the trifluoromethyl group can activate the aryl halide for nucleophilic attack. wikipedia.org

Parameter Traditional Ullmann Conditions Modern Ullmann Conditions
Catalyst Stoichiometric Copper PowderCatalytic Soluble Copper Salts (e.g., CuI)
Ligand NoneDiamines, Picolinic Acid, etc. mit.edu
Base Strong bases (e.g., KOH)Milder bases (e.g., K3PO4, Cs2CO3) acs.orgmit.edu
Solvent High-boiling polar (e.g., DMF, Pyridine)Lower-boiling (e.g., DMSO, Toluene) acs.orgmit.edu
Temperature > 210 °C wikipedia.org80 - 120 °C mit.edu

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its ether synthesis variant, have emerged as powerful and versatile methods for the formation of carbon-heteroatom bonds, including the aryl-oxygen (Ar-O) bond in diaryl ethers. wikipedia.orgorganic-chemistry.org These reactions generally offer milder conditions and broader substrate scope compared to traditional copper-catalyzed methods. wikipedia.org

The synthesis of this compound via a Buchwald-Hartwig-type reaction would involve the coupling of an aryl halide or triflate (e.g., 4-bromo-2-(trifluoromethyl)aniline) with 2-ethylphenol. organic-chemistry.org This reaction is catalyzed by a palladium complex, which is typically formed in situ from a palladium precursor and a phosphine ligand. organic-chemistry.orgprinceton.edu The choice of ligand is critical to the success of the reaction and can influence reaction rates and yields. Sterically hindered biaryl phosphine ligands, such as RuPhos and BrettPhos, have proven to be highly effective in promoting these types of couplings. rsc.org

The reaction mechanism involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, coordination of the phenoxide, and reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. princeton.edu The use of a suitable base is also crucial for the deprotonation of the phenol to form the reactive phenoxide nucleophile. princeton.edu

Component Typical Reagents/Conditions Role in Reaction
Palladium Precursor Pd(OAc)2, Pd2(dba)3 princeton.eduForms the active Pd(0) catalyst
Ligand RuPhos, BrettPhos, BINAP princeton.edursc.orgStabilizes the palladium center and facilitates the catalytic cycle
Base NaOt-Bu, K3PO4, Cs2CO3 acs.orgprinceton.eduDeprotonates the phenol to form the phenoxide
Solvent Toluene, Dioxane, THF princeton.eduSolubilizes reactants and catalyst
Aryl Halide/Triflate 4-Bromo-2-(trifluoromethyl)anilineElectrophilic coupling partner
Phenol 2-EthylphenolNucleophilic coupling partner

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. sruc.ac.ukrsc.org The synthesis of this compound can be made more sustainable by incorporating these principles.

One key aspect of green chemistry is the use of greener solvents. Traditional solvents used in diaryl ether synthesis, such as DMF and toluene, have environmental and health concerns. sruc.ac.uk The exploration of more benign alternatives, such as water, ionic liquids, or even solvent-free conditions, can significantly improve the environmental footprint of the synthesis. researchgate.net Microwave-assisted synthesis is another green chemistry approach that can lead to shorter reaction times, reduced energy consumption, and often improved yields. sruc.ac.ukresearchgate.net

The development of more efficient and recyclable catalysts is also a central tenet of green chemistry. nih.goveurekalert.org For instance, the use of heterogeneous catalysts, such as copper or palladium nanoparticles supported on materials like magnetic nanoparticles or carbon nanotubes, allows for easy separation and reuse of the catalyst, reducing waste and cost. nih.gov

Furthermore, designing synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a fundamental principle of green chemistry. This can be achieved by minimizing the use of protecting groups and choosing reaction pathways that generate minimal byproducts. eurekalert.orgsciencedaily.com

Green Chemistry Principle Application in Synthesis Potential Benefits
Use of Greener Solvents Replacing traditional solvents with water, ionic liquids, or solvent-free conditions. sruc.ac.ukresearchgate.netReduced environmental impact and improved safety.
Energy Efficiency Employing microwave irradiation for heating. sruc.ac.ukresearchgate.netShorter reaction times and lower energy consumption.
Catalyst Efficiency and Recyclability Using heterogeneous catalysts (e.g., supported nanoparticles). nih.govEasy catalyst separation and reuse, reducing waste and cost.
Atom Economy Designing synthetic routes with fewer steps and minimal byproducts. eurekalert.orgsciencedaily.comIncreased efficiency and reduced waste generation.

Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

To conduct a thorough NMR analysis, experimental data is required. This would involve dissolving a sample of 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline in a suitable deuterated solvent and acquiring spectra on a high-field NMR spectrometer.

Proton (¹H) NMR for Structural Proton Assignment

A ¹H NMR spectrum would provide information on the chemical environment of all protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the ethyl group's methylene (B1212753) and methyl protons, and the amine protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecular structure.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in this compound. This would include the carbons of the two aromatic rings, the ethyl group, and the trifluoromethyl group. The characteristic quartet signal for the trifluoromethyl carbon, due to coupling with the three fluorine atoms, would be a key feature.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

The ¹⁹F NMR spectrum is essential for characterizing the trifluoromethyl group. A single signal, likely a singlet, would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be indicative of the electronic environment of the CF₃ group.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques would be necessary to confirm the complete structural assignment.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons (e.g., within the ethyl group and on the aromatic rings).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is vital for piecing together the entire molecular structure, including the connection between the two aromatic rings through the ether linkage.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected vibrations would include:

N-H stretching vibrations of the primary amine group.

C-H stretching vibrations of the aromatic rings and the ethyl group.

C=C stretching vibrations within the aromatic rings.

C-O-C stretching of the ether linkage.

Strong C-F stretching vibrations characteristic of the trifluoromethyl group.

The precise wavenumbers of these bands would provide a vibrational fingerprint of the molecule.

In-Depth Computational Analysis of this compound Unfeasible Due to Lack of Specific Research Data

The user's instructions demanded a thorough examination of the compound's molecular geometry, electronic structure, and dynamic behavior through various computational methods. This included Density Functional Theory (DFT) calculations for geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Mulliken charge analysis. Additionally, the outline called for information on Molecular Dynamics (MD) simulations to understand conformational flexibility and solvation effects, as well as the prediction of spectroscopic properties like UV-Vis and NMR chemical shifts.

While general principles and methodologies for these computational techniques are well-documented for similar molecules, such as other aniline (B41778) derivatives or compounds containing trifluoromethyl groups, specific calculated values and detailed findings for this compound are not available in the public domain accessible through current search capabilities. The generation of the requested data tables—containing specific bond lengths, angles, dihedral angles, HOMO-LUMO energy gaps, atomic charges, and predicted spectral data—is contingent upon pre-existing computational studies performed on this exact molecule.

Creating such an article without this foundational data would require speculative information, which would compromise the scientific accuracy and integrity of the content. Therefore, until specific computational research on this compound becomes publicly available, the development of the requested article with the required level of detail and authority is not possible.

Theoretical and Computational Investigations

Calculation of Non-Linear Optical (NLO) Properties (Hyperpolarizability)

The investigation of non-linear optical (NLO) properties through computational chemistry is a crucial step in identifying potential candidates for advanced photonic and optoelectronic applications. For aniline (B41778) derivatives, particularly those with electron-donating and electron-withdrawing groups, these properties are primarily governed by intramolecular charge transfer (ICT) phenomena. Theoretical calculations, typically employing Density Functional Theory (DFT), provide deep insights into the electronic behavior of these molecules under the influence of an external electric field.

A detailed computational analysis was performed on a series of halogenated 3-(trifluoromethyl)aniline (B124266) derivatives, which are structurally related to 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline. The study utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate key NLO parameters, including the dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β). These parameters are essential for quantifying the NLO response of a molecule.

The total static dipole moment (μ), mean polarizability (α), and the first hyperpolarizability (β) are calculated using the following equations: μ = (μ_x² + μ_y² + μ_z²)¹ᐟ² α = (α_xx + α_yy + α_zz)/3 β = [(β_x + β_y + β_z)² + (β_y + β_z + β_x)² + (β_z + β_x + β_y)²]¹ᐟ²

The calculated values reveal significant NLO characteristics. The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is a key indicator of a molecule's potential for applications such as second-harmonic generation. In the studied trifluoromethyl aniline derivatives, the β values were found to be significantly higher than that of urea, a standard reference material for NLO studies. For instance, the calculated β value for 4-fluoro-3-(trifluoromethyl)aniline (B1329471) was computed to be 8.93 times greater than that of urea, highlighting its potential as a promising NLO material. researchgate.net

The high hyperpolarizability values in these molecules are attributed to the push-pull mechanism established by the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl (-CF₃) and halogen (-F, -Cl, -Br) groups. This arrangement facilitates efficient intramolecular charge transfer, which is a fundamental requirement for a strong second-order NLO response. researchgate.net

The detailed computational data for these related compounds are presented in the tables below.

Table 1: Calculated Dipole Moment Components and Total Dipole Moment (μ) in Debye

Compoundμ_xμ_yμ_zμ_total
4-fluoro-3-(trifluoromethyl)aniline-0.199-3.7630.0003.768
4-chloro-3-(trifluoromethyl)aniline-0.279-3.8110.0003.821
4-bromo-3-(trifluoromethyl)aniline-0.324-3.7610.0003.775

Table 2: Calculated Polarizability Components (α) in esu

Compoundα_xxα_yyα_zzα_total
4-fluoro-3-(trifluoromethyl)aniline-1.785 x 10⁻²³-1.119 x 10⁻²³-0.589 x 10⁻²³-1.164 x 10⁻²³
4-chloro-3-(trifluoromethyl)aniline-1.972 x 10⁻²³-1.189 x 10⁻²³-0.621 x 10⁻²³-1.261 x 10⁻²³
4-bromo-3-(trifluoromethyl)aniline-2.073 x 10⁻²³-1.218 x 10⁻²³-0.632 x 10⁻²³-1.308 x 10⁻²³

Table 3: Calculated First-Order Hyperpolarizability Components (β) and Total Hyperpolarizability (β_total) in esu

Compoundβ_xβ_yβ_zβ_total
4-fluoro-3-(trifluoromethyl)aniline-2.712 x 10⁻³⁰0.536 x 10⁻³⁰0.0002.765 x 10⁻³⁰
4-chloro-3-(trifluoromethyl)aniline-2.812 x 10⁻³⁰0.446 x 10⁻³⁰0.0002.847 x 10⁻³⁰
4-bromo-3-(trifluoromethyl)aniline-2.933 x 10⁻³⁰0.407 x 10⁻³⁰0.0002.961 x 10⁻³⁰

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Aniline (B41778) Amine Group

The primary amine (-NH2) of the aniline moiety is a key site for a variety of chemical transformations due to its nucleophilicity and basicity.

Acylation, Alkylation, and Sulfonylation

The lone pair of electrons on the nitrogen atom of the aniline group makes it susceptible to reactions with various electrophiles.

Acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations, such as nitration, to prevent its oxidation and to control the regioselectivity of the reaction.

Alkylation of the aniline amine can be achieved with alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Classic Friedel-Crafts alkylation of anilines using alkyl halides and Lewis acids is often limited because the Lewis acid can coordinate with the nitrogen atom of the amine. le.ac.uk More modern approaches, such as alkene hydroarylation, offer an atom-economical alternative. le.ac.uk

Sulfonylation is the reaction of the aniline with a sulfonyl chloride in the presence of a base to yield a sulfonamide. These derivatives are often stable, crystalline solids. Various methods for the sulfonylation of anilines have been developed, including visible-light-mediated reactions with sulfinate salts and electrochemical synthesis. frontiersin.org

Table 1: General Reactions of the Aniline Amine Group
Reaction TypeReagent ClassProduct
AcylationAcyl chlorides, AnhydridesAmide
AlkylationAlkyl halides, AlkenesSecondary/Tertiary Amine
SulfonylationSulfonyl chlorides, Sulfonyl fluoridesSulfonamide

Condensation Reactions with Carbonyl Compounds (e.g., imine formation)

The aniline amine group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. redalyc.orgthieme-connect.de This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. redalyc.org The formation of imines is a reversible process. thieme-connect.de

Functionalization of the Aromatic Ring System

The substitution pattern on the aniline ring of 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline, with an activating amino group and a deactivating trifluoromethyl group, directs the outcome of electrophilic substitution reactions.

Electrophilic Aromatic Substitution (e.g., nitration, halogenation)

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The amino group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. wvu.edu In this compound, the powerful directing effect of the amino group will likely dominate, favoring substitution at the positions ortho and para to it. Given that the para position is occupied by the ethylphenoxy group, electrophilic attack is most likely to occur at the positions ortho to the amine.

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com

Halogenation can be achieved with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. wikipedia.org However, due to the highly activating nature of the amino group, halogenation of anilines can sometimes proceed without a catalyst. wvu.edu

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting Influence
-NH2 (Amino)Strongly ActivatingOrtho, Para
-CF3 (Trifluoromethyl)DeactivatingMeta
-OR (Alkoxy)ActivatingOrtho, Para

Nucleophilic Aromatic Substitution (SNAr) on Activated Rings

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. nih.gov The trifluoromethyl group is a strong electron-withdrawing group, which could potentially activate the ring towards SNAr if a suitable leaving group were present at an ortho or para position. However, in the parent molecule, there are no such leaving groups, making direct SNAr unlikely under standard conditions.

Transformations and Stability of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability due to the strength of the carbon-fluorine bonds. mdpi.com This stability contributes to its common use in pharmaceuticals and agrochemicals to enhance metabolic stability and lipophilicity. mdpi.com While generally robust, the trifluoromethyl group can undergo transformations under specific and often harsh reaction conditions, though such reactions are not common.

Derivatization via the Phenoxy Linkage and Ethyl Substituent

The phenoxy linkage and the ethyl substituent on the phenoxy ring represent key sites for derivatization, offering pathways to modify the steric and electronic properties of the parent molecule.

The ether bond in the phenoxy linkage, while generally stable, can be susceptible to cleavage under stringent acidic conditions, typically employing strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgopenstax.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via nucleophilic substitution, where the acid protonates the ether oxygen, making it a better leaving group. openstax.orglibretexts.orgmasterorganicchemistry.com The subsequent cleavage can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the groups attached to the oxygen. wikipedia.orgopenstax.org Given the presence of an aryl group, cleavage of the aryl-oxygen bond is generally disfavored, with the reaction more likely to occur at the alkyl-oxygen bond, which is not present in this diaryl ether. Therefore, cleavage of the diaryl ether bond in this compound would require harsh reaction conditions and may not be a synthetically favorable route for derivatization.

The ethyl substituent on the phenoxy ring offers a more accessible handle for chemical modification. Standard transformations of alkyl chains can be applied, although the reactivity may be influenced by the electronic nature of the substituted aniline ring. Potential derivatization reactions at the ethyl group include:

Oxidation: The ethyl group can potentially be oxidized to an acetyl group or, under more vigorous conditions, to a carboxylic acid. This introduces a new functional group that can be further elaborated.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the ethyl group, providing a site for subsequent nucleophilic substitution reactions.

Functional Group Interconversion: If a hydroxyl group were introduced via oxidation, it could be converted to other functional groups, expanding the range of possible derivatives.

These modifications allow for the introduction of various polar or reactive moieties, which can significantly alter the physicochemical properties of the molecule.

Strategic Modifications for Analog Synthesis

The synthesis of analogs of this compound is a key strategy in structure-activity relationship (SAR) studies, aiming to explore the chemical space around the core scaffold to identify compounds with optimized properties. researchgate.netmdpi.com Strategic modifications can be made to several parts of the molecule.

One common approach in analog synthesis involves the modification of the aniline moiety. The amino group can be acylated, alkylated, or used as a handle to introduce various substituents. Furthermore, the aromatic ring of the aniline can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered.

Systematic modifications of the substituents on the phenoxy ring are also a valuable strategy. For instance, the position and nature of the alkyl group can be varied. A related compound, 4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)aniline, has been noted, suggesting that variations in the alkyl chain length are a viable approach for analog synthesis. smolecule.com The synthesis of such analogs would typically involve the reaction of a substituted phenol (B47542) with a suitable aniline derivative. smolecule.com

The trifluoromethyl group is a critical pharmacophore in many bioactive molecules due to its ability to enhance metabolic stability and binding affinity. While direct modification of the trifluoromethyl group is challenging, its position on the aniline ring can be varied to probe different regions of a potential binding site. The synthesis of positional isomers, such as 3,5-bis(trifluoromethyl)phenyl-substituted compounds, has been explored in other molecular scaffolds to enhance biological activity. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Influence of the Trifluoromethyl Group on Lipophilicity, Electronic Properties, and Molecular Conformation

The trifluoromethyl (-CF3) group, positioned at the 2-position of the aniline (B41778) ring, exerts a profound influence on the physicochemical properties of the parent molecule, which in turn affects its biological activity.

Lipophilicity: The -CF3 group is a well-known lipophilicity enhancer. mdpi.com The presence of fluorine atoms can increase the in vivo uptake and transport of biologically active molecules. mdpi.com The Hansch π value, a measure of the lipophilicity of a substituent, for a trifluoromethyl group is +0.88. mdpi.com This increased lipophilicity can improve membrane permeability and facilitate penetration into various biological compartments, including the brain. mdpi.com However, the effect of trifluorination on lipophilicity is position-dependent; it is most pronounced when the group is in the alpha-position. nih.gov

Electronic Properties: The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net This has a significant impact on the electron density distribution within the aniline ring. The electron-withdrawing nature of the -CF3 group decreases the basicity of the aniline nitrogen, which can influence its ability to form hydrogen bonds or ionic interactions with biological targets. The position of the substituent group on the benzene (B151609) ring plays a very important role in the molecular structural and electronic properties. researchgate.net

Molecular Conformation: The trifluoromethyl group is sterically demanding and can influence the conformation of the molecule. The presence of the bulky -CF3 group at the ortho position to the amino group can create steric hindrance, potentially affecting the planarity of the aniline ring and influencing the orientation of the phenoxy moiety. This conformational constraint can be a key determinant of the molecule's binding affinity and selectivity for its target. The existence of short intra-molecular interactions can be a key feature that imparts additional stability to the molecular conformation in the solid state. researchgate.net

Below is an interactive data table summarizing the influence of the trifluoromethyl group:

Stereochemical Considerations and Chiral Synthesis for Enantioselective Derivatives

Chirality is a fundamental property in many biological systems, with enantiomers of a chiral drug often exhibiting different pharmacological activities. nih.govwikipedia.org While 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline itself is not chiral, the introduction of chiral centers into its derivatives can lead to enantioselective interactions with biological targets.

Stereochemical Considerations: The development of chiral derivatives necessitates an understanding of how the three-dimensional arrangement of atoms affects biological activity. The synthesis of a specific enantiomer or diastereomer is often preferred, as one stereoisomer may be more active or have a better safety profile than the other(s). wikipedia.org

Chiral Synthesis: Enantioselective synthesis, or asymmetric synthesis, is the process of preparing one enantiomer in excess over the other. wikipedia.org Several strategies can be employed to achieve this, including:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. ethz.ch

Enantioselective Catalysis: Using a chiral catalyst to favor the formation of one enantiomer. wikipedia.orgiupac.org

For aniline-derived compounds, methods for the enantioselective synthesis of sulfonimidamides have been reported, demonstrating the feasibility of creating chiral derivatives from an aniline core. wur.nl

Role of the Phenoxy Moiety and Ethyl Substitution in Molecular Recognition

The 4-(2-ethylphenoxy) moiety is a significant contributor to the molecular recognition of this compound by its biological targets.

Phenoxy Moiety: The phenoxy group is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in biologically active compounds. mdpi.comnih.gov It can participate in various non-covalent interactions, including:

Hydrophobic Interactions: The phenyl ring of the phenoxy group can engage in hydrophobic interactions with nonpolar regions of a binding site. nih.govencyclopedia.pub

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site. encyclopedia.pub

Hydrogen Bonding: The ether oxygen of the phenoxy group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on the target. mdpi.comencyclopedia.pub

Ethyl Substitution: The ethyl group at the 2-position of the phenoxy ring introduces a specific steric and lipophilic element. This ortho-substitution can:

Enhance Hydrophobic Interactions: The ethyl group provides an additional hydrophobic surface that can interact with corresponding hydrophobic pockets in the binding site. encyclopedia.pub

Promote Selectivity: The specific size and shape of the ethyl group can contribute to the selective recognition of the target protein over other related proteins. nih.govencyclopedia.pub

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For aniline derivatives, QSAR models can be developed to predict properties like lipophilicity and biological activity. nih.govresearchgate.net

The process typically involves:

Data Set Preparation: A set of aniline derivatives with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include electronic, steric, and lipophilic parameters.

Model Development: Statistical methods such as multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS) are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For aniline derivatives, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), and van der Waals volume (vWV) have been found to be important for modeling lipophilicity. nih.gov

Below is an interactive data table outlining the steps in QSAR modeling:

Ligand-Based and Structure-Based Pharmacophore Modeling for Analogue Design

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. biointerfaceresearch.commdpi.com

Ligand-Based Pharmacophore Modeling: This approach is used when the three-dimensional structure of the biological target is unknown. mdpi.com It involves aligning a set of active molecules and extracting the common chemical features that are responsible for their activity. tandfonline.comnih.gov The resulting pharmacophore model can then be used as a 3D query to screen virtual compound libraries for new molecules with the desired activity. nih.gov

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, a structure-based pharmacophore model can be generated by analyzing the key interactions between the ligand and the protein in the binding site. biointerfaceresearch.comresearchgate.net This approach can provide more detailed insights into the specific interactions that are crucial for binding. researchgate.net

Both ligand-based and structure-based pharmacophore models can be used to guide the design of new analogues of this compound with improved potency and selectivity.

Scaffold Hopping Strategies from the this compound Framework

Starting from the this compound framework, scaffold hopping could involve:

Replacing the Aniline Ring: The central aniline ring could be replaced with other aromatic or heteroaromatic systems that can maintain the appropriate spatial orientation of the trifluoromethyl and phenoxy substituents.

Modifying the Phenoxy Moiety: The phenoxy group could be replaced with other linkers or ring systems that preserve the key interactions with the target.

Bioisosteric Replacements: Replacing functional groups with other groups that have similar physicochemical properties.

Computational tools can be used to identify potential new scaffolds that mimic the pharmacophore of the original molecule. nih.gov The goal of scaffold hopping is to explore new chemical space and identify novel compounds with superior drug-like properties. acs.orgacs.org

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Privileged Scaffold and Versatile Building Block in Drug Discovery and Agrochemical Development

In the fields of drug discovery and agrochemical science, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of a diverse range of active compounds. The trifluoromethylaniline moiety is widely recognized as such a scaffold. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the aniline (B41778) ring, which can enhance interactions with target proteins. mdpi.com

The versatility of trifluoromethylaniline derivatives allows them to be used as key intermediates or building blocks in the synthesis of complex molecules. chemimpex.com Researchers leverage this scaffold to create libraries of compounds for screening against various diseases. In pharmaceutical development, it is a component of drugs designed to target specific biological pathways. chemimpex.com For instance, 4-cyano-3-(trifluoromethyl)aniline is a critical starting material for the synthesis of the anti-androgen drug bicalutamide. wikipedia.org Similarly, in the agrochemical industry, approximately 50% of crop protection products under development contain fluorine, highlighting the importance of fluorinated building blocks like trifluoromethylanilines for creating more effective and selective herbicides and pesticides. chemimpex.combiesterfeld.no The inclusion of the CF3 group can increase the lipophilicity of a molecule, which may improve its ability to permeate cell membranes and interact with intracellular targets. mdpi.com

Investigation of Biological Target Modulation Mechanisms

The utility of the 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline scaffold stems from its ability to modulate the function of various biological targets, including enzymes and receptors, and to influence key cellular pathways.

Derivatives containing the trifluoromethylphenyl moiety have been shown to be potent inhibitors of various enzymes. The substitution of a methyl group with a trifluoromethyl group can dramatically increase inhibitory activity. A notable example is an analog of captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, where this substitution resulted in a highly potent compound with an IC50 value of 0.3 nM. nih.gov The increased potency is attributed to the hydrophobicity and conformational effects of the CF3 group. nih.gov

Similarly, in the field of oncology, novel quinoline (B57606) derivatives incorporating a trifluoromethylphenyl group have been developed as powerful inhibitors of the c-Met kinase, a key target in cancer therapy. nih.gov One promising compound from this series demonstrated a c-Met IC50 value of 0.59 nM, identifying it as a potent multitargeted receptor tyrosine kinase inhibitor. nih.gov Fluorinated compounds are frequently explored as mechanism-based inhibitors, which are inert until activated by the target enzyme, leading to covalent and often irreversible inhibition. nih.gov

Target EnzymeCompound Class/DerivativeInhibitory Activity (IC50)Significance
Angiotensin-Converting Enzyme (ACE)Trifluoromethyl-containing captopril analog0.3 nMDemonstrates a significant potency increase upon CF3 substitution. nih.gov
c-Met Kinase4-(2-fluorophenoxy)quinoline derivative with a trifluoromethylphenyl group0.59 nMIdentified as a potent inhibitor for cancer therapy. nih.gov

The modulation of G-protein-coupled receptors (GPCRs) is a common mechanism of action for many therapeutic agents. An interesting example of receptor modulation by related compounds involves the T1R taste receptors. The sweet taste receptor (T1R2/T1R3) and the umami taste receptor (T1R1/T1R3) are heterodimers that share the T1R3 subunit. nih.govresearchgate.netnih.gov

Research has shown that certain small molecules can bind to the transmembrane domain (TMD) of the T1R3 subunit and act as allosteric modulators. nih.gov For instance, lactisole functions as a negative allosteric modulator (NAM), binding to the T1R3 TMD to inhibit the response of both sweet and umami receptors. nih.govnih.gov Conversely, compounds like cyclamate can act as positive allosteric modulators (PAMs), binding to the same T1R3 subunit to enhance the receptor's response to a primary ligand, such as sucrose (B13894) for the sweet receptor or glutamate (B1630785) for the umami receptor. nih.govnih.gov Although these specific modulators are not direct trifluoromethylaniline derivatives, their mechanism of action on a shared receptor subunit illustrates a key principle in pharmacology: a common structural component within a receptor can be a target for compounds that either enhance (agonistic/PAM activity) or inhibit (antagonistic/NAM activity) its function. This principle is widely applied in the design of drugs targeting various GPCRs.

Beyond direct interaction with enzymes and receptors, derivatives of trifluoromethylaniline can exert their biological effects by modulating complex intracellular signaling pathways. In cancer research, these compounds are often designed to interfere with pathways critical for tumor growth and survival.

For example, novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been found to induce apoptosis and cell cycle arrest in cancer cells by targeting serum/glucocorticoid-regulated kinase 1 (SGK1). nih.gov Other aniline derivatives have been shown to block critical pro-survival pathways, such as the PI3K/AKT/mTOR pathway, which is a central regulator of cell proliferation and tumorigenesis. mdpi.com The well-known cancer drug Sorafenib, which contains a chloro- and trifluoromethyl-substituted phenyl ring, functions by targeting the Raf/Mek/Erk pathway, thereby suppressing cell proliferation and angiogenesis. mdpi.com These findings underscore the capacity of this chemical scaffold to produce compounds that can precisely intervene in specific cellular processes, making them valuable tools for both research and therapeutic applications.

Design of Bioactive Ligands and Molecular Probes Utilizing this compound Analogues

The rational design of bioactive ligands relies on understanding the structure-activity relationships (SAR) of a chemical scaffold. The this compound framework provides a robust platform for such design. The trifluoromethyl group is often used as a bioisostere for other groups like chlorine, but it offers distinct advantages, including high metabolic stability due to the strength of the C-F bond and the potential for enhanced hydrophobic and electrostatic interactions with target proteins. mdpi.com

Medicinal chemists systematically modify the aniline scaffold to optimize potency, selectivity, and pharmacokinetic properties. For example, the ortho-substituted fluorine in analogues like 2-fluoro-4-(trifluoromethyl)aniline (B1271942) can be used for nucleophilic aromatic substitution, providing a synthetic handle to construct complex heterocyclic systems with diverse biological activities. ossila.com

Furthermore, these versatile scaffolds are not limited to therapeutic agents; they are also used to develop molecular probes for research. By attaching a reporter group, such as a fluorescent dye or a radioisotope, to a trifluoromethylaniline-based ligand, researchers can create probes to visualize and study biological targets and processes in vitro and in vivo. nih.gov The core scaffold ensures specific binding to the target of interest, while the reporter group provides a detectable signal, facilitating advancements in molecular imaging and diagnostics. nih.gov

Exploration of Anti-Infective and Other Therapeutic Area Potentials for Derivatives

The chemical versatility of the trifluoromethylaniline scaffold has led to the exploration of its derivatives across a wide spectrum of therapeutic areas, from oncology to infectious diseases. The unique properties conferred by the trifluoromethyl group often translate into enhanced potency and improved pharmacological profiles. nih.gov

In oncology, numerous drugs and clinical candidates are based on this scaffold, including the kinase inhibitor Sorafenib for kidney and liver cancer and the anti-androgen agent Bicalutamide for prostate cancer. mdpi.com Novel derivatives have shown promise in targeting prohibitins to induce apoptosis in tumor cells. nih.gov

In the realm of anti-infective agents, pyrazole (B372694) derivatives containing 3,5-bis(trifluoromethyl)phenyl groups have demonstrated potent growth-inhibiting activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The hydrophobic nature of the trifluoromethyl groups appears to be a key factor in the antimicrobial efficacy of these compounds. nih.gov

The applications extend to central nervous system disorders, with the widely prescribed antidepressant Fluoxetine featuring a trifluoromethyl phenoxy group. mdpi.com Other therapeutic uses for derivatives include diuretics (Bendroflumethiazide), ophthalmic solutions for glaucoma (Travoprost), and anti-inflammatory agents (Niflumic acid). mdpi.com This broad range of applications highlights the remarkable utility of the trifluoromethylaniline core structure in medicinal chemistry.

Therapeutic AreaCompound/Derivative ClassIndication/TargetKey Research Finding
OncologySorafenibPrimary kidney and liver cancerInhibits multiple kinases in the Raf/Mek/Erk pathway, reducing tumor angiogenesis. mdpi.com
BicalutamideProstate cancerActs as an anti-androgen agent. wikipedia.org
Trifluorinated thiazoline (B8809763) scaffoldBroad spectrum of tumor cell linesTargets prohibitins 1 and 2, inducing apoptosis with low micromolar efficacy. nih.gov
Anti-Infective3,5-Bis(trifluoromethyl)phenyl-substituted pyrazolesDrug-resistant bacteria (e.g., MRSA)Potent growth inhibitors with MIC values as low as 1 µg/mL. nih.gov
CNS DisordersFluoxetineDepression, panic disorderActs as a selective serotonin (B10506) reuptake inhibitor (SSRI). mdpi.com
OphthalmologyTravoprostGlaucomaA prostaglandin (B15479496) F receptor agonist that reduces intraocular pressure. mdpi.com
Cardiovascular/RenalBendroflumethiazideHypertension (diuretic)Utilizes a trifluoromethylaniline intermediate in its synthesis.
Anti-inflammatoryNiflumic acidPain and inflammationAn analgesic and anti-inflammatory agent derived from a trifluoromethylaniline precursor.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline and its derivatives will likely focus on the development of novel and sustainable synthetic methodologies. Traditional methods for creating similar fluorinated anilines can sometimes involve harsh conditions or expensive reagents. google.comgoogle.com Future research is expected to prioritize greener chemistry principles to improve efficiency and reduce environmental impact.

Key areas of exploration may include:

Metal-Catalyzed Cross-Coupling Reactions: Investigating novel catalysts, such as those based on earth-abundant metals, for the etherification step to form the phenoxy bond. google.com This could offer milder reaction conditions and higher yields compared to traditional methods.

C-H Activation/Functionalization: Exploring direct C-H functionalization techniques to introduce the ethylphenoxy group onto the trifluoromethylaniline core, which would be a more atom-economical approach. acs.org

Flow Chemistry: Utilizing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Biocatalysis: Investigating the use of enzymes to catalyze specific steps in the synthesis, which could lead to highly selective and environmentally friendly processes.

The development of more efficient synthetic routes will be crucial for making this compound and its analogs more accessible for further research and potential applications. nih.gov

Advanced Computational Design and Virtual Screening of Derivatives

Computational chemistry and molecular modeling will be instrumental in guiding the design of new derivatives of this compound with potentially enhanced properties. Virtual screening and computational studies can help in prioritizing synthetic targets and predicting their biological activities. nuvisan.com

Future computational efforts will likely involve:

Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on the structure of this compound to screen large compound libraries for molecules with similar features that might exhibit desired biological activities. mdpi.comscispace.com

Molecular Docking Studies: Using the predicted 3D structure of the compound to perform docking studies with various biological targets to identify potential protein-ligand interactions and predict binding affinities. nih.gov

Quantum Mechanical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to understand the electronic properties of the molecule and its derivatives, which can influence their reactivity and biological interactions.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

These computational approaches will accelerate the discovery of new derivatives with optimized properties for specific applications. nih.gov

Investigation of Undiscovered Biological Activities and Target Identification

The trifluoromethylaniline and phenoxy aniline (B41778) motifs are present in various biologically active compounds, suggesting that this compound could possess a range of undiscovered biological activities. nih.govmdpi.comnih.govgoogle.com A systematic investigation into its pharmacological effects is a critical future research direction.

Potential areas for biological investigation include:

Antimicrobial Activity: Derivatives of trifluoromethylaniline have shown activity against various bacteria and mycobacteria. mdpi.com Screening this compound and its analogs against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial agents.

Anticancer Activity: The trifluoromethyl group is a common feature in many anticancer drugs. nih.govwechemglobal.com Evaluating the cytotoxicity of this compound against various cancer cell lines could identify potential new anticancer leads. The phenoxy group can also contribute to anticancer activity.

Anti-inflammatory and Analgesic Effects: Phenoxy derivatives have been investigated for their anti-inflammatory and analgesic properties. nih.govneuroquantology.com Assessing the potential of this compound in models of inflammation and pain is a promising avenue.

Enzyme Inhibition: The structural features of the compound suggest it could be an inhibitor of various enzymes. For example, phenoxyaniline (B8288346) analogs have been studied for their interaction with cytochrome P450 enzymes. nih.gov

Identifying the biological targets of any observed activities will be a crucial subsequent step, likely involving techniques such as affinity chromatography, proteomics, and genetic approaches.

Integration with High-Throughput Screening and Artificial Intelligence (AI)-Driven Drug Discovery

Modern drug discovery relies heavily on high-throughput screening (HTS) and artificial intelligence (AI) to accelerate the identification of new drug candidates. nih.gov The integration of these technologies will be vital for exploring the full therapeutic potential of this compound and its derivatives.

Future strategies in this area will likely include:

High-Throughput Screening (HTS): Developing and implementing HTS assays to rapidly screen large libraries of derivatives of this compound against a wide range of biological targets. nih.gov Fluorine-NMR based screening methods can be particularly useful for fluorinated compounds. acs.orgresearchgate.netadelphi.edu

AI-Powered Virtual Screening: Utilizing AI and machine learning algorithms to analyze vast chemical databases and predict which derivatives of the lead compound are most likely to be active against specific targets. aurigeneservices.comnih.govresearchgate.net

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for specific biological activities and drug-like properties. mdpi.com

Predictive Modeling: Using AI to build predictive models for structure-activity relationships (SAR) and ADMET properties, which can guide the optimization of lead compounds.

Development of Prodrug Strategies and Targeted Delivery Systems

To enhance the therapeutic efficacy and reduce potential side effects of this compound, should it show promising biological activity, the development of prodrug strategies and targeted delivery systems will be essential.

Future research in this domain could focus on:

Prodrug Design: Designing prodrugs that can be enzymatically or chemically converted to the active parent compound at the target site. This can improve bioavailability and reduce off-target toxicity.

Nanoparticle-Based Delivery: Encapsulating the compound in various types of nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, to improve its solubility, stability, and pharmacokinetic profile. mdpi.com

Targeted Nanocarriers: Functionalizing these nanocarriers with targeting ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on diseased cells, thereby enabling targeted drug delivery. mdpi.com

Stimuli-Responsive Systems: Developing delivery systems that release the drug in response to specific stimuli present in the target microenvironment, such as changes in pH or enzyme levels.

These advanced delivery strategies could significantly enhance the therapeutic potential of this compound and its active derivatives.

Q & A

Q. What are the standard synthetic routes for 4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline, and what methodological considerations are critical for reproducibility?

Answer: A validated synthetic route involves Suzuki-Miyaura coupling under nitrogen atmosphere, as described in a 2024 patent application . Key steps include:

  • Reacting 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline with 5-bromo-2-(trifluoromethyl)pyridine using tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) as a catalyst.
  • Solvent system: Toluene/ethanol/water (3:0.75:1.5 ratio) with potassium carbonate as a base.
  • Reaction conditions: 110°C for 3 hours, followed by extraction with ethyl acetate and silica gel chromatography (ethyl acetate/petroleum ether) for purification .
    Critical considerations :
  • Catalyst loading (1.5–2.5 mol% Pd) to balance cost and efficiency.
  • Strict exclusion of oxygen to prevent catalyst deactivation.

Q. How is the compound characterized post-synthesis, and what analytical techniques are most reliable?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (observed m/z 307 [M+H]⁺) and purity .
  • High-Performance Liquid Chromatography (HPLC) : Retention time (0.99 min under SQD-AA05 conditions) ensures purity >98% .
  • X-ray Crystallography : For structural confirmation, similar derivatives (e.g., ) are crystallized from ethanol via slow evaporation .

Q. What are the primary research applications of this compound in academia?

Answer:

  • Pharmaceutical intermediates : Analogous nitro-/trifluoromethyl-anilines (e.g., ) are used in drug discovery for their bioactivity and stability .
  • Agrochemical development : Trifluoromethyl groups enhance pesticidal activity in related compounds .
  • Material science : As a precursor for fluorinated polymers or ligands in catalysis .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis, and what are common pitfalls?

Answer:

  • Solvent optimization : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety without sacrificing yield.
  • Catalyst recycling : Pd recovery via filtration or biphasic systems reduces costs .
  • Pitfalls :
    • Incomplete boronic ester coupling due to moisture sensitivity; use molecular sieves.
    • Column chromatography losses: Switch to recrystallization (e.g., ethyl acetate/hexane) for bulk purification .

Q. How should researchers resolve contradictory purity data between LCMS and HPLC analyses?

Answer:

  • Cross-validation : Use NMR (¹H/¹⁹F) to confirm structural integrity and detect trace impurities (e.g., unreacted boronic ester).
  • HPLC method refinement : Adjust mobile phase (e.g., acetonitrile/water gradient) to separate co-eluting peaks .
  • Case study : A 2022 study on analogous anilines found LCMS overestimates purity due to ion suppression; HPLC with diode-array detection (DAD) is more reliable .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

Answer:

  • Electron-withdrawing effect : The -CF₃ group reduces electron density on the aromatic ring, slowing oxidative addition in Pd-catalyzed reactions.
  • Steric hindrance : Ortho-substituents (e.g., ethylphenoxy) further impede catalyst access, necessitating higher temperatures (110°C vs. typical 80°C) .
  • Computational modeling : DFT studies on similar compounds show that CF₃ stabilizes transition states via inductive effects, favoring coupling at para positions .

Key Recommendations for Researchers

  • Storage : Store under nitrogen at –20°C to prevent amine oxidation .
  • Safety : Use fume hoods; trifluoromethyl compounds may release HF upon decomposition .
  • Collaboration : Cross-reference CAS databases (e.g., EPA DSSTox) for analogs and regulatory data .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(2-Ethylphenoxy)-2-(trifluoromethyl)aniline

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